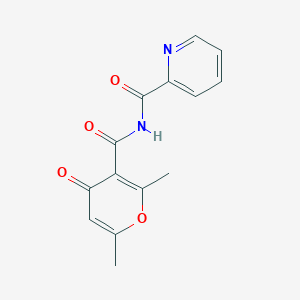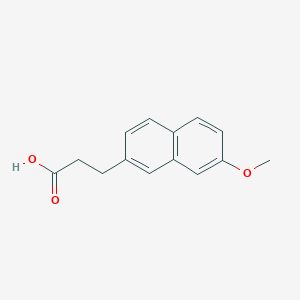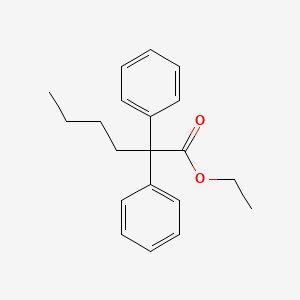
Ethyl 2,2-diphenylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-diphenylhexanoate is an organic compound with a unique structure that includes an ethyl ester group attached to a hexanoic acid chain, which is further substituted with two phenyl groups at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-diphenylhexanoate typically involves the esterification of 2,2-diphenylhexanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-diphenylhexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is 2,2-diphenylhexanoic acid.
Reduction: The major product is 2,2-diphenylhexanol.
Substitution: Products vary depending on the substituent introduced to the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-diphenylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,2-diphenylhexanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenyl groups may also play a role in its activity by facilitating interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2-diphenylpropanoate
- Ethyl 2,2-diphenylbutanoate
- Ethyl 2,2-diphenylpentanoate
Uniqueness
Ethyl 2,2-diphenylhexanoate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of two phenyl groups also imparts distinct chemical characteristics compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2888-12-2 |
|---|---|
Molekularformel |
C20H24O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
ethyl 2,2-diphenylhexanoate |
InChI |
InChI=1S/C20H24O2/c1-3-5-16-20(19(21)22-4-2,17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-15H,3-5,16H2,1-2H3 |
InChI-Schlüssel |
BHGIGYPEXSPRNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


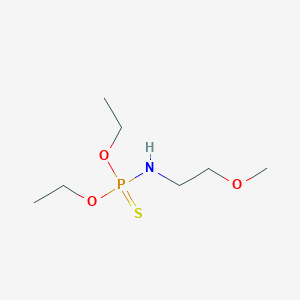
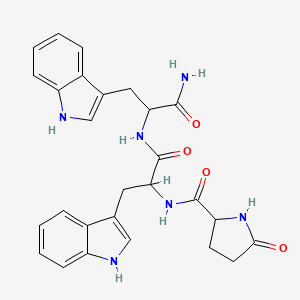
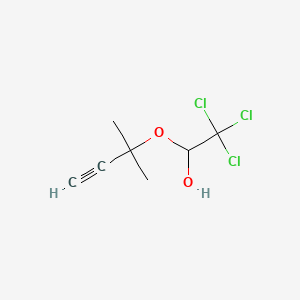
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
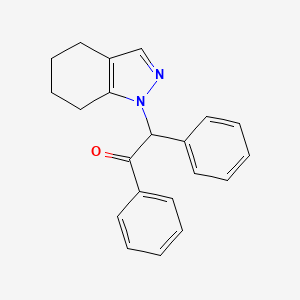
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)

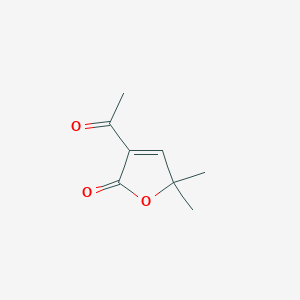
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)

![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
